1-[(4-Bromophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine
Description
1-[(4-Bromophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine is a piperazine derivative featuring dual arylalkyl substituents: a 4-bromobenzyl group and a 3-fluorobenzyl group. Its molecular formula is C₁₈H₁₉BrFN₂, with a molecular weight of 366.26 g/mol. Piperazine derivatives are widely studied for their pharmacological properties, including receptor binding and metabolic stability. The bromine and fluorine substituents likely influence its electronic properties, lipophilicity, and biological interactions .
Properties
Molecular Formula |
C18H20BrFN2 |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20BrFN2/c19-17-6-4-15(5-7-17)13-21-8-10-22(11-9-21)14-16-2-1-3-18(20)12-16/h1-7,12H,8-11,13-14H2 |
InChI Key |
WGUAVEFEZGCGLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
First Alkylation: Formation of 1-[(4-Bromophenyl)methyl]piperazine
Piperazine (1.0 equiv) is dissolved in anhydrous acetonitrile under nitrogen. 4-Bromobenzyl chloride (1.1 equiv) is added dropwise, followed by potassium carbonate (2.5 equiv). The mixture is refluxed at 80°C for 12 hours. After filtration and solvent removal, the mono-alkylated intermediate is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding 65–72%.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 65–72% |
Second Alkylation: Introduction of 3-Fluorobenzyl Group
The monoalkylated piperazine (1.0 equiv) is reacted with 3-fluorobenzyl bromide (1.2 equiv) in dimethylformamide (DMF) using sodium hydride (1.5 equiv) as the base. The reaction proceeds at 60°C for 8 hours. After quenching with water, the product is extracted with dichloromethane and purified via recrystallization (ethanol/water), achieving 58–64% yield.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | NaH |
| Temperature | 60°C |
| Reaction Time | 8 hours |
| Yield | 58–64% |
One-Pot Double Alkylation Strategy
To improve efficiency, a one-pot method employs simultaneous addition of both benzyl halides. Piperazine (1.0 equiv) is treated with 4-bromobenzyl chloride (1.1 equiv) and 3-fluorobenzyl bromide (1.1 equiv) in tetrahydrofuran (THF) using triethylamine (3.0 equiv) as the base. The reaction is stirred at 50°C for 24 hours, yielding the disubstituted product directly in 52–58% yield after flash chromatography.
Advantages:
-
Reduces purification steps.
-
Suitable for high-throughput synthesis.
Limitations:
-
Lower yield due to competing side reactions.
-
Requires excess benzyl halides to drive the reaction.
Solid-Phase Synthesis for High Purity
For pharmaceutical applications, solid-phase synthesis using Wang resin-bound piperazine has been reported. The resin is sequentially alkylated with 4-bromobenzyl chloride and 3-fluorobenzyl bromide under microwave irradiation (100°C, 30 minutes per step). Cleavage from the resin with trifluoroacetic acid (TFA) yields the product with >95% purity (HPLC) and 70–75% overall yield.
Key Data:
| Parameter | Value |
|---|---|
| Support | Wang resin |
| Activator | HBTU |
| Cleavage Agent | TFA |
| Purity | >95% |
Mechanistic Insights and Optimization
Regioselectivity Control
The order of alkylation significantly impacts yields. Introducing the 4-bromobenzyl group first minimizes steric hindrance, as demonstrated by NMR studies showing preferential attack at the less hindered nitrogen. Reverse order (3-fluorobenzyl first) reduces yields by 15–20% due to increased steric bulk.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote over-alkylation. Non-polar solvents (toluene) improve selectivity but require higher temperatures. Acetonitrile balances reactivity and selectivity, making it ideal for stepwise synthesis.
Base Selection
Strong bases (NaH, KOtBu) accelerate alkylation but risk quaternary salt formation. Mild bases (K₂CO₃, Et₃N) are preferred for monoalkylation, while stronger bases are used in one-pot methods to drive disubstitution.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sequential Alkylation | 58–72 | 90–95 | High |
| One-Pot | 52–58 | 85–90 | Moderate |
| Solid-Phase | 70–75 | >95 | Low |
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzyl)-4-(3-fluorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms in the benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of benzyl alcohols or carboxylic acids.
Reduction: Formation of benzylamines.
Substitution: Formation of iodinated benzyl derivatives.
Scientific Research Applications
Therapeutic Applications
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of 1-[(4-Bromophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine is crucial for optimizing its pharmacological properties. The following table summarizes key findings related to its structural modifications:
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |
| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |
| 1-[(4-Bromophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine | - | TBD | TBD |
Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity, with lower values indicating higher potency.
Case Studies
-
Cytotoxicity Studies
- Research has demonstrated that piperazine derivatives can exhibit selective cytotoxicity against cancer cells while showing minimal effects on healthy cells. A study involving benzoxazole-piperazine derivatives highlighted the importance of structural modifications in enhancing anticancer activity .
- Neuroimaging Applications
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-4-(3-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Key physicochemical properties of selected piperazine derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|---|---|
| Target Compound | 4-Bromobenzyl, 3-fluorobenzyl | C₁₈H₁₉BrFN₂ | 366.26 | N/A | ~3.8 |
| 1-(4-Bromobenzyl)-4-(2-furanylmethyl)piperazine | 4-Bromobenzyl, 2-furanylmethyl | C₁₆H₁₉BrN₂O | 335.25 | N/A | ~2.9 |
| 1-(4-Bromobenzyl)piperazine | 4-Bromobenzyl | C₁₁H₁₅BrN₂ | 255.16 | N/A | ~2.5 |
| 1-(3-Chlorophenyl)-4-(4-chlorophenyl)piperazine | 3-Chlorobenzyl, 4-chlorobenzyl | C₁₆H₁₄Cl₂N₂ | 309.20 | 117–118.6 | ~4.1 |
| 1-(2-Trifluoromethylbenzyl)-4-(3-methylbenzyl)piperazine | 2-Trifluoromethylbenzyl, 3-methylbenzyl | C₂₀H₂₃F₃N₂ | 372.41 | N/A | ~4.5 |
Key Observations :
- The target compound’s bromine and fluorine substituents increase molecular weight and lipophilicity (LogP) compared to non-halogenated analogues.
- The 2-furanylmethyl substituent in 1-(4-Bromobenzyl)-4-(2-furanylmethyl)piperazine reduces LogP due to the oxygen atom’s polarity .
- Chlorinated analogues (e.g., 1-(3-Chlorophenyl)-4-(4-chlorophenyl)piperazine ) exhibit higher melting points, likely due to stronger halogen-mediated crystal packing .
Metabolic Stability and Pathways
- Metabolite Formation : Fluorine substituents (e.g., in flunarizine ) resist oxidative metabolism, while bromine may undergo slower hepatic clearance. The target compound’s 3-fluorobenzyl group could reduce CYP450-mediated degradation compared to chlorinated analogues .
- Comparative Metabolism :
- Meclozine (1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine) undergoes N-dealkylation and hydroxylation. The target compound’s bromine may stabilize the benzyl-piperazine bond against similar cleavage .
- Cinnarizine (1-(diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine) is metabolized via ring hydroxylation. The target compound’s fluorophenyl group may redirect metabolism to alternative pathways .
Structural and Crystallographic Comparisons
- Piperazine Conformation : In analogues like 1-[(1,3-benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine , the piperazine ring adopts a chair conformation, with substituents occupying equatorial positions. The target compound’s benzyl groups may enforce similar chair conformations, influencing receptor docking .
- Supramolecular Interactions : Chlorinated and fluorinated derivatives exhibit varied crystal packing via halogen bonding (C−X⋯N/O). The bromine in the target compound may enhance van der Waals interactions compared to smaller halogens .
Biological Activity
1-[(4-Bromophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine, a compound with the molecular formula CHBrN, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrN
- Molecular Weight : 269.18 g/mol
- IUPAC Name : 1-[(4-bromophenyl)methyl]-4-methylpiperazine
The compound features a piperazine core substituted with bromophenyl and fluorophenyl groups, which are critical for its biological activity.
Research indicates that compounds similar to 1-[(4-Bromophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine may interact with various neurotransmitter receptors, particularly serotonin receptors (5-HT). These interactions can influence neurochemical pathways involved in mood regulation and cognitive functions.
Table 1: Interaction with Serotonin Receptors
| Compound | Receptor Type | IC50 (μM) |
|---|---|---|
| FPPQ | 5-HT3R | 0.0676 |
| Palonosetron | 5-HT3R | 0.0017 |
The data suggests that similar compounds exhibit antagonist properties at serotonin receptors, which may contribute to their therapeutic effects in conditions such as schizophrenia and anxiety disorders .
Antipsychotic Effects
Studies have shown that piperazine derivatives can exhibit antipsychotic effects by modulating dopaminergic and serotonergic systems. For instance, the compound FPPQ demonstrated efficacy in reducing hyperlocomotion in animal models treated with phencyclidine (PCP), a drug known to induce psychotic symptoms .
Antimicrobial Activity
Additionally, research into related piperazine compounds has revealed antibacterial properties. For example, derivatives containing halogen substituents have shown significant inhibition against various bacterial strains, including E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity .
Case Studies
- Antipsychotic Activity :
-
Antimicrobial Testing :
- In vitro tests assessed the antibacterial efficacy of piperazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited MIC values below 125 µg/mL against Bacillus subtilis and Enterococcus faecalis, highlighting their potential as antimicrobial agents .
Q & A
Q. Table 1: Key Pharmacological Activities and Assays
Q. Table 2: Computational Parameters for SAR Optimization
Key Challenges and Future Directions
- Stereochemical Control : Racemization during synthesis may require chiral catalysts (e.g., BINOL derivatives) .
- Toxicity Mitigation : Replace metabolically labile groups (e.g., nitro) with bioisosteres (e.g., trifluoromethyl) .
- Multi-Target Drug Design : Explore dual-action derivatives (e.g., analgesic + anti-inflammatory) via hybrid scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
